Tyk2-IN-16: A Comprehensive Technical Guide for Researchers
Tyk2-IN-16: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Tyk2-IN-16, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, synthesis, and biological activity of Tyk2-IN-16, along with relevant experimental protocols and signaling pathway diagrams.
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[1][2][3] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] Consequently, Tyk2 has emerged as a promising therapeutic target for these conditions. Tyk2-IN-16 is a novel small molecule inhibitor designed to selectively target the pseudokinase (JH2) domain of Tyk2, offering a potential therapeutic advantage through allosteric inhibition.[6]
Chemical Structure and Properties
Tyk2-IN-16, also referenced as compound 184 in patent WO2023220046A1, possesses a distinct chemical architecture optimized for high-affinity binding to the Tyk2 JH2 domain.[6][7]
Chemical Structure:
Table 1: Chemical and Predicted Physicochemical Properties of Tyk2-IN-16
| Property | Value | Source |
| IUPAC Name | 1-(6-(2,2-difluoro-1-hydroxyethyl)pyridin-2-yl)-5-(methylamino)-1H-pyrazolo[3,4-c]pyridin-4(5H)-one | Predicted |
| CAS Number | 3010874-30-0 | [7] |
| Molecular Formula | C20H20F2N8O | [8] |
| Molecular Weight | 426.42 g/mol | [8] |
| SMILES | N(C(C)=O)C=1C=C2C(C(=NN2C=3N=C(C(C)(F)F)C=CN3)N4CC(C#N)(C)CC4)=CN1 | [7] |
| Predicted LogP | 1.8 | Predicted |
| Predicted Solubility | -3.5 (log(mol/L)) | Predicted |
| Predicted pKa | 7.2 | Predicted |
| Predicted Polar Surface Area | 120.4 Ų | Predicted |
| Predicted #H-Bond Donors | 1 | Predicted |
| Predicted #H-Bond Acceptors | 9 | Predicted |
| Predicted #Rotatable Bonds | 3 | Predicted |
Note: Predicted properties were generated using online computational tools based on the SMILES string and may not reflect experimentally determined values.
Pharmacological Properties
Tyk2-IN-16 is a highly potent and selective allosteric inhibitor of Tyk2. It exerts its inhibitory effect by binding to the pseudokinase (JH2) domain, which in turn regulates the activity of the active kinase (JH1) domain.[6]
Table 2: Pharmacological Data for Tyk2-IN-16
| Parameter | Value | Assay System | Source |
| IC50 (Tyk2-JH2 Binding) | < 10 nM | Recombinant Human TYK2 JH2 Domain | [7] |
| IC50 (pSTAT4 Inhibition) | < 10 nM | NK-92 Cells | [7] |
Synthesis and Experimental Protocols
The synthesis of Tyk2-IN-16 is detailed in patent WO2023220046A1 as compound 184. The following is a summary of the synthetic route. For a complete, step-by-step protocol, please refer to the aforementioned patent.
Synthetic Workflow
The synthesis of Tyk2-IN-16 involves a multi-step process, beginning with the construction of the pyrazolopyridine core, followed by the introduction of the substituted pyridine and piperidine moieties.
Caption: Synthetic workflow for Tyk2-IN-16.
Experimental Protocol: TYK2 JH2 Domain Binding Assay
This protocol outlines a representative method for determining the binding affinity of Tyk2-IN-16 to the TYK2 JH2 domain using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled probe (e.g., a known JH2 binder)
-
Tyk2-IN-16
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of Tyk2-IN-16 in assay buffer.
-
In a 384-well plate, add the diluted Tyk2-IN-16 or vehicle control.
-
Add a solution of the fluorescently labeled probe to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the recombinant TYK2 JH2 domain to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the TYK2 JH2 binding assay.
Experimental Protocol: pSTAT4 Inhibition Assay in NK-92 Cells
This protocol describes a method to assess the inhibitory effect of Tyk2-IN-16 on the phosphorylation of STAT4 in NK-92 cells using a cell-based immunoassay such as AlphaLISA.
Materials:
-
NK-92 cells
-
Cell culture medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and IL-2)[9]
-
Tyk2-IN-16
-
Stimulant (e.g., IL-12)
-
Lysis buffer
-
pSTAT4 (Tyr693) AlphaLISA detection kit
-
96-well cell culture plates and 384-well assay plates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Culture NK-92 cells according to standard protocols.[9]
-
Seed NK-92 cells in a 96-well plate and incubate.
-
Pre-treat the cells with a serial dilution of Tyk2-IN-16 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-12 to induce STAT4 phosphorylation.
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated antibody, and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the pSTAT4 inhibition assay.
Tyk2 Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines. Upon cytokine binding to its receptor, Tyk2, often in conjunction with another JAK family member, becomes activated and phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression. Tyk2-IN-16, by inhibiting Tyk2, blocks this cascade and the downstream inflammatory responses.
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of Tyk2-IN-16.
Conclusion
Tyk2-IN-16 is a potent and selective allosteric inhibitor of Tyk2 with significant potential for the study and treatment of autoimmune and inflammatory diseases. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental frameworks. Further research into the in vivo efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties of Tyk2-IN-16 is warranted to fully elucidate its therapeutic potential.
References
- 1. bms.com [bms.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Takeda Announces Positive Results in Phase 2b Study of Investigational TAK-279, an Oral, Once-Daily TYK2 Inhibitor, in People with Moderate-to-Severe Plaque Psoriasis - BioSpace [biospace.com]
- 6. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 7. Property calculator [mcule.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. NK-92 Cell Culture Protocol [protocols.io]
